Cas no 90989-12-1 ((2S)-2-aminohex-5-enoic acid)

(2S)-2-aminohex-5-enoic acid structure
(2S)-2-aminohex-5-enoic acid structure
Product Name:(2S)-2-aminohex-5-enoic acid
Numero CAS:90989-12-1
MF:C6H11NO2
MW:129.157041788101
MDL:MFCD08272861
CID:2196875
PubChem ID:11367001
Update Time:2024-12-09

(2S)-2-aminohex-5-enoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • (S)- 2-(3’-butenyl)glycine
    • (S)-2-Aminohex-5-enoic acid
    • (S)-2-(3'-butenyl) glycine
    • L-Homoallylglycine
    • (2S)-2-Amino-5-hexenoic acid (ACI)
    • 5-Hexenoic acid, 2-amino-, (S)- (ZCI)
    • (2S)-2-Aminohex-5-enoic acid
    • (S)-2-Amino-5-hexenoic acid
    • (S)-2-Amino-hex-5-enoic acid
    • (2S)-2-aminohex-5-enoic acid
    • MDL: MFCD08272861
    • Inchi: 1S/C6H11NO2/c1-2-3-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m0/s1
    • Chiave InChI: NPSWHDAHNWWMEG-YFKPBYRVSA-N
    • Sorrisi: [C@H](N)(CCC=C)C(=O)O

Proprietà calcolate

  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 9
  • Conta legami ruotabili: 4

Proprietà sperimentali

  • Densità: 1.064±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: >270 ºC
  • Punto di ebollizione: 242.0±28.0 ºC (760 Torr),
  • Punto di infiammabilità: 100.2±24.0 ºC,
  • Solubilità: Dissoluzione (81 g/l) (25°C),

(2S)-2-aminohex-5-enoic acid Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM220574-1g
(S)-2-Aminohex-5-enoic acid
90989-12-1 95%
1g
$468 2021-06-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FL748-250mg
(2S)-2-aminohex-5-enoic acid
90989-12-1 95+%
250mg
1870CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FL748-100mg
(2S)-2-aminohex-5-enoic acid
90989-12-1 95+%
100mg
942CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FL748-200mg
(2S)-2-aminohex-5-enoic acid
90989-12-1 95+%
200mg
1223.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FL748-1g
(2S)-2-aminohex-5-enoic acid
90989-12-1 95+%
1g
3915.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FL748-50mg
(2S)-2-aminohex-5-enoic acid
90989-12-1 95+%
50mg
435.0CNY 2021-07-12
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S48840-100mg
(S)-2-Aminohex-5-enoic acid
90989-12-1
100mg
¥836.0 2021-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S48840-250mg
(S)-2-Aminohex-5-enoic acid
90989-12-1
250mg
¥1206.0 2021-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S48840-1g
(S)-2-Aminohex-5-enoic acid
90989-12-1
1g
¥4076.0 2021-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S48840-5g
(S)-2-Aminohex-5-enoic acid
90989-12-1
5g
¥13056.0 2021-09-07

(2S)-2-aminohex-5-enoic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  16 h, rt
Riferimento
Enantioselective synthesis of amino acids from ammonia
Li, Mao-Lin ; Pan, Jia-Bin; Zhou, Qi-Lin, Nature Catalysis, 2022, 5(6), 571-577

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Dichloromethane ;  60 °C
Riferimento
Large scale enantiomeric synthesis, purification, and characterization of ω-unsaturated amino acids via a Gly-Ni(II)-BPB-complex
Gu, Xuyuan; Ndungu, John M.; Qiu, Wei; Ying, Jinfa; Carducci, Michael D.; et al, Tetrahedron, 2004, 60(37), 8233-8243

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  rt; 50 °C
Riferimento
Asymmetric synthesis, biological activity and molecular docking studies of some unsaturated α-amino acids, derivatives of glycine, allylglycine and propargylglycine
Mkrtchyan, Anna F.; Saghyan, Ashot S.; Hayriyan, Liana A.; Sargsyan, Armen S.; Karapetyan, Ani J.; et al, Journal of Molecular Structure, 2020, 1208,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Potassium hydroxide ,  Sulfuric acid magnesium salt (1:1) Solvents: Water
1.2 Reagents: Sulfuric acid Solvents: Water
1.3 Reagents: Benzaldehyde ,  Sodium hydroxide Solvents: Water
Riferimento
A biocatalytic route to enantiomerically pure unsaturated α-H-α-amino acids
Wolf, Larissa B.; Sonke, Theo; Tjen, Kim C. M. F.; Kaptein, Bernard; Broxterman, Quirinus B.; et al, Advanced Synthesis & Catalysis, 2001, 343, 662-674

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  6 h, rt
Riferimento
Methylene analogs of neopetrosiamide as potential antimetastatic agents: solid-supported syntheses using diamino diacids for pre-stapling of peptides with multiple disulfides
Pascoe, Cameron A.; Engelhardt, Daniel B.; Rosana, Albert Remus R.; van Belkum, Marco J. ; Vederas, John C., Organic Letters, 2021, 23(23), 9216-9220

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
Riferimento
A novel strategy toward [6,5]-bicyclic β-turn dipeptide
Gu, Xuyuan; Tang, Xuejun; Cowell, Scott; Ying, Jinfa; Hruby, Victor J., Tetrahedron Letters, 2002, 43(37), 6669-6672

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Potassium hydroxide ,  Monopotassium phosphate Solvents: Water ;  15 min, pH 7.5 - 8, 40 °C
1.2 Catalysts: Aminoacylase
Riferimento
Homoallylglycine residues are superior precursors to orthogonally modified thioether containing polypeptides
Perlin, Pesach; Gharakhanian, Eric G.; Deming, Timothy J., Chemical Communications (Cambridge, 2018, 54(48), 6196-6199

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 40 °C
Riferimento
Thiyl Glycosylation of Olefinic Proteins: S-Linked Glycoconjugate Synthesis
Floyd, Nicola; Vijayakrishnan, Balakumar; Koeppe, Julia R.; Davis, Benjamin G., Angewandte Chemie, 2009, 48(42), 7798-7802

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Potassium hydroxide ,  Monopotassium phosphate Catalysts: Aminoacylase Solvents: Water ;  pH 7.5 - 8, 40 °C
1.2 40 °C → 60 °C
Riferimento
Influence of Sulfoxide Group Placement on Polypeptide Conformational Stability
Gharakhanian, Eric G.; Bahrun, Ehab; Deming, Timothy J., Journal of the American Chemical Society, 2019, 141(37), 14530-14533

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Lithium hydroxide Catalysts: Cobalt chloride (CoCl2) Solvents: Water ;  pH 7.5, 38 °C
1.2 Reagents: Ammonium hydroxide Catalysts: Aminoacylase ;  24 h, pH 7.5, 38 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
1.4 Reagents: Dowex 50W-X8
Riferimento
α-Chymotrypsin and L-acylase aided synthesis of 5-hydroxypipecolic acid via Jacobsen's hydrolytic kinetic resolution of epoxy amino acids
Krishnamurthy, Suvratha; Venkataprasad, Jalli; Chand Vagvala, Tarun; Moriguchi, Tetsuji; Tsuge, Akihiko, RSC Advances, 2015, 5(64), 52154-52160

Metodo di produzione 11

Condizioni di reazione
1.1 Catalysts: Aminoacylase
Riferimento
Novel multi-target azinesulfonamides of cyclic amine derivatives as potential antipsychotics with pro-social and pro-cognitive effects
Zajdel, Pawel ; Kos, Tomasz; Marciniec, Krzysztof; Satala, Grzegorz; Canale, Vittorio; et al, European Journal of Medicinal Chemistry, 2018, 145, 790-804

(2S)-2-aminohex-5-enoic acid Raw materials

(2S)-2-aminohex-5-enoic acid Preparation Products

(2S)-2-aminohex-5-enoic acid Letteratura correlata

Fornitori consigliati
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.